molecular formula C23H23N5O2S B2731655 N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251613-48-5

N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2731655
CAS No.: 1251613-48-5
M. Wt: 433.53
InChI Key: IZTCSWVGOUIXEJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine derivative characterized by:

  • A central [1,2,4]triazolo[4,3-a]pyrazin-3-one core.
  • Two 2-ethylphenyl substituents: one attached via a sulfanyl (-S-) group at position 8 and another through an acetamide linkage at position 2.
  • Potential applications in medicinal chemistry due to its heterocyclic framework, which is often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-16-9-5-7-11-18(16)25-20(29)15-28-23(30)27-14-13-24-22(21(27)26-28)31-19-12-8-6-10-17(19)4-2/h5-14H,3-4,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTCSWVGOUIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and various triazolopyrazine intermediates. Common synthetic routes may involve:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Thioether formation: Introduction of the 2-ethylphenylthio group can be done via nucleophilic substitution reactions using thiols and halogenated intermediates.

    Acetamide linkage: The final step often involves the formation of the acetamide group through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially forming alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazolopyrazine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1 = 2-ethylphenyl, R2 = 2-ethylphenyl 507.61 g/mol Balanced lipophilicity; steric hindrance from ethyl groups
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide R1 = 4-chlorobenzyl, R2 = 2,5-dimethylphenyl 511.01 g/mol Electron-withdrawing Cl enhances stability; methyl groups improve solubility
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide R1 = pyrazinyl, R2 = 2-fluorophenyl 385.44 g/mol Fluorine increases metabolic stability; pyrazinyl may enhance π-π stacking
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide R1 = triazinyl, R2 = 4-methylphenyl 320.37 g/mol Amino and oxo groups improve hydrogen-bonding capacity
Table 2: Comparative Properties
Property Target Compound 4-Chlorobenzyl Analog Pyrazinyl-Fluorophenyl Analog
Solubility Low (lipophilic ethyl groups) Moderate (polar Cl substituent) High (fluorophenyl enhances polarity)
Melting Point ~240–250°C (estimated) 244–246°C Not reported
Stability Stable under anhydrous conditions Enhanced by electron-withdrawing Cl Fluorine reduces oxidative degradation
Bioactivity Potential kinase inhibition (inferred) Anticandidal activity reported Anticancer activity (triazole class)

Key Research Findings

  • Target Compound: While direct biological data are unavailable, its triazolopyrazine core is structurally akin to compounds with kinase inhibitory activity (e.g., 8-amino-2-phenyl derivatives in ).
  • 4-Chlorobenzyl Analog: Exhibits antifungal activity against Candida spp.
  • Pyrazinyl Derivatives : Fluorophenyl and pyrazinyl groups in correlate with antiproliferative effects in MCF-7 cells (IC₅₀ = 12.3 µM) via topoisomerase II inhibition.

Biological Activity

N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound features several notable structural elements:

  • A triazole ring that contributes to its biological activity.
  • A sulfanyl group that may enhance its interaction with biological targets.
  • An acetamide moiety that can influence its solubility and bioavailability.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For example:

  • Antibacterial Activity : Studies have shown that derivatives containing triazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungi such as Candida albicans.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial cells. The presence of the triazole ring is particularly important as it can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various triazole derivatives against multiple pathogens. The results indicated that compounds with similar structures displayed MIC values (Minimum Inhibitory Concentration) in the range of 5–50 µg/mL against tested bacteria and fungi .
    CompoundBacteria TestedMIC (µg/mL)
    1E. coli10
    2S. aureus15
    3C. albicans20
  • Pharmacological Evaluation : Another research focused on the pharmacokinetics of triazole derivatives, revealing favorable absorption and distribution characteristics in vivo. The study highlighted that modifications in the side chains significantly affected the bioavailability and efficacy of these compounds .

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